molecular formula C11H12O2S2 B189961 4-(1,3-dithian-2-yl)benzoic Acid CAS No. 168165-88-6

4-(1,3-dithian-2-yl)benzoic Acid

Cat. No. B189961
CAS RN: 168165-88-6
M. Wt: 240.3 g/mol
InChI Key: CPSYTIVTRCUOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dithian-2-yl)benzoic acid, also known as 4-DTB, is a dicarboxylic acid derivative of benzoic acid with two sulfur-containing substituents. It is a yellow crystalline solid that is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). 4-DTB has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a biochemical probe for studying enzyme-catalyzed reactions.

Scientific Research Applications

Degradation Processes and Environmental Impact

Research on nitisinone, a derivative closely related to the chemical family of benzoic acids, focuses on its degradation processes under various conditions. The stability of nitisinone increases with the pH of the solution, and its degradation products have been thoroughly analyzed, shedding light on the environmental impact and potential risks of related compounds (Barchańska et al., 2019).

Regulation of Gut Functions

Benzoic acid's role as an antibacterial and antifungal preservative extends to its impact on gut functions. Studies have demonstrated that appropriate levels of benzoic acid can promote gut health by regulating enzyme activity, redox status, immunity, and microbiota. This research emphasizes the delicate balance required in the administration of benzoic acid and its derivatives to avoid adverse effects on gut health (Mao et al., 2019).

Pharmacokinetic Analysis

A comprehensive pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) provides insights into the metabolic and dosimetric variations. Such studies are crucial for assessing dietary exposures and reducing interspecies uncertainty factors, contributing to safer applications of benzoic acid in food and pharmaceutical products (Hoffman & Hanneman, 2017).

Advanced Oxidation Processes

The degradation of acetaminophen, a process similar to those that might involve 4-(1,3-dithian-2-yl)benzoic acid, has been studied using advanced oxidation processes (AOPs). This research highlights the potential environmental hazards of pharmaceutical by-products and the necessity of effective degradation methods to prevent ecosystem threats (Qutob et al., 2022).

properties

IUPAC Name

4-(1,3-dithian-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSYTIVTRCUOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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